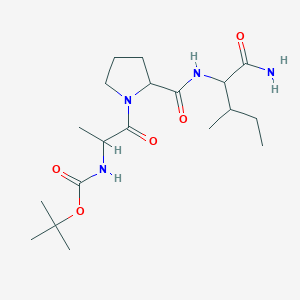

N-(tert-butoxycarbonyl)alanylprolylisoleucinamide

Übersicht

Beschreibung

“N-(tert-butoxycarbonyl)alanylprolylisoleucinamide” is a chemical compound. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of “this compound” involves the use of the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the addition and removal of the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The deprotection of the N-Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Wissenschaftliche Forschungsanwendungen

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are crucial structural components in pharmaceuticals, with analysis revealing that a significant portion of FDA-approved drugs contains a nitrogen heterocycle. These compounds, including N-(tert-butoxycarbonyl)alanylprolylisoleucinamide, play essential roles in the design and function of many therapeutic agents due to their diverse biological activities. The structural diversity and substitution patterns of nitrogen heterocycles make them valuable for creating novel drug molecules with specific pharmacological properties (Vitaku, Smith, & Njardarson, 2014).

Antioxidant and Anti-inflammatory Applications

Research into synthetic phenolic antioxidants (SPAs), which share some structural characteristics with this compound, highlights their widespread use in industrial products to retard oxidative reactions. The environmental occurrence, human exposure, and toxicity of SPAs have been extensively studied, indicating potential health implications and the need for safer alternatives with reduced toxicity and environmental impact. Such insights can guide the development of this compound derivatives with optimized properties for medical and commercial applications (Liu & Mabury, 2020).

Neuroprotective Potential

The search for alternative treatments for neurological conditions has led to the investigation of compounds like this compound. Studies on derivatives of 3-N-Butylphthalide, for example, demonstrate significant neuroprotective effects through multiple mechanisms, such as anti-oxidative stress and anti-inflammatory actions. These findings support the exploration of this compound and its derivatives for neuroprotective applications, potentially offering new avenues for treating stroke and degenerative diseases (Abdoulaye & Guo, 2016).

Metabolic and Toxicological Insights

The metabolic and toxicological profiles of compounds like this compound are essential for understanding their safety and efficacy in therapeutic use. Studies on the microbial degradation of related compounds, such as methyl tert-butyl ether, offer insights into their environmental fate and potential health impacts, highlighting the importance of assessing the biodegradability and toxicity of pharmaceutical compounds (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

Zukünftige Richtungen

“N-(tert-butoxycarbonyl)alanylprolylisoleucinamide” and similar compounds can be both synthetic precursors to, or prodrugs of other drugs . They have been identified in various countries and are thought to be intended as non-illegal forms of other drugs which could be easily converted into the prohibited final product after importation . Future research may focus on the development of new synthesis methods, the exploration of new applications, and the improvement of existing processes.

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[2-[(1-amino-3-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O5/c1-7-11(2)14(15(20)24)22-16(25)13-9-8-10-23(13)17(26)12(3)21-18(27)28-19(4,5)6/h11-14H,7-10H2,1-6H3,(H2,20,24)(H,21,27)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFDAONHPGGBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4055494.png)

![N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4055501.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4055512.png)

![N-cyclooctyl-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B4055516.png)

![2-iodo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4055538.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4055544.png)

![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]propanamide](/img/structure/B4055550.png)

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4055562.png)

![methyl {3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4055574.png)